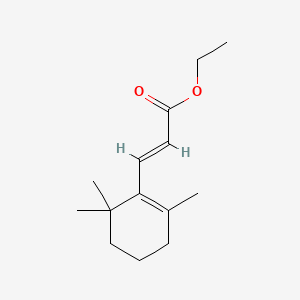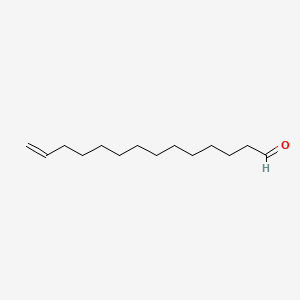
Tetradec-13-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradec-13-enal, also known as 13-Tetradecenal, is an organic compound with the molecular formula C14H26O. It is a long-chain aldehyde with a double bond located at the 13th carbon atom. This compound is notable for its presence in various natural sources and its applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradec-13-enal can be synthesized through several methods. One common synthetic route involves the oxidation of tetradec-13-en-1-ol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-tetradecene. This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by hydrogenation to produce the aldehyde. Catalysts such as rhodium complexes are commonly used to facilitate this reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tetradec-13-enoic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products:
Oxidation: Tetradec-13-enoic acid
Reduction: Tetradec-13-en-1-ol
Substitution: Secondary alcohols
Scientific Research Applications
Tetradec-13-enal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetradec-13-enal involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Tetradec-11-enal: Another long-chain aldehyde with a double bond at the 11th carbon atom.
Tetradec-13-en-1-ol: The corresponding alcohol of tetradec-13-enal.
Tetradec-13-enoic acid: The carboxylic acid derivative of this compound.
Uniqueness: this compound is unique due to its specific double bond position and aldehyde functionality, which confer distinct chemical reactivity and biological activity. Its role as a pheromone component in insect communication further distinguishes it from other similar compounds .
Properties
CAS No. |
85896-31-7 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradec-13-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2,14H,1,3-13H2 |
InChI Key |
ZVJRAGVPKPPDKE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



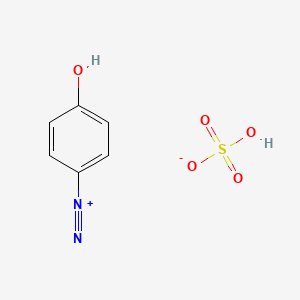


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

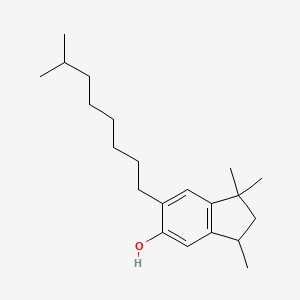
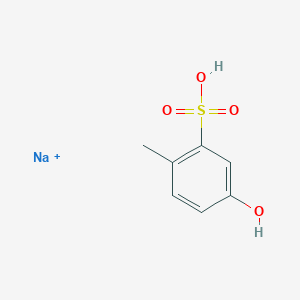
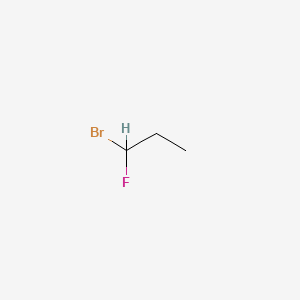
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
